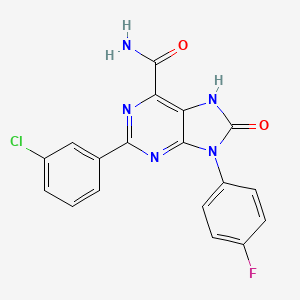

2-(3-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(3-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring

Properties

IUPAC Name |

2-(3-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClFN5O2/c19-10-3-1-2-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-4-11(20)5-7-12/h1-8H,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGNHPIHJNGOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This involves the reaction of chlorinated and fluorinated benzene derivatives with the purine core under basic conditions.

Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative of the purine with an amine, typically using coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes:

Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale with consistent results.

Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(3-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors on the cell surface or within cells, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-chlorophenyl)-9-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 2-(3-chlorophenyl)-9-(4-bromophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

2-(3-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.

Biological Activity

2-(3-Chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its complex structure and functional groups suggest various biological activities, which are crucial for its interaction with cellular targets.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 365.75 g/mol. The structure includes a purine core modified by chlorophenyl and fluorophenyl groups, which may enhance its lipophilicity and biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Research Findings and Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the mechanisms by which this compound may exert its effects:

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC50 = 29.8 μmol/L | |

| Enzyme Inhibition | Potential interaction with cancer-related enzymes | |

| Antimicrobial | Moderate activity suggested based on related compounds |

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as enzymes or receptors that play critical roles in cellular signaling pathways. The presence of halogen substituents (chlorine and fluorine) likely influences its binding affinity and selectivity towards these targets.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps that require careful control over reaction conditions to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm product identity and assess purity levels.

Q & A

Q. Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | +20–30% |

| Catalyst Loading | 5–10 mol% Pd | +15–25% |

| Solvent | DMF/Toluene (3:1) | +10–20% |

How can researchers identify and validate biological targets for this compound?

Advanced Question

In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against purified enzymes (e.g., tyrosine kinases) .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) .

Cellular Models : Test cytotoxicity (MTT assay) and pathway modulation (Western blot for phosphorylated targets) .

What are the common chemical reactions this compound undergoes?

Basic Question

- Oxidation : 8-oxo group stability under strong oxidants (e.g., KMnO₄) .

- Nucleophilic Substitution : Halogen exchange at the 3-chlorophenyl group using NaI in acetone .

- Reduction : Sodium borohydride reduces carbonyl groups, but the 8-oxo purine core is resistant .

How should researchers evaluate in vivo efficacy and pharmacokinetics?

Advanced Question

Animal Models : Administer compound (10–50 mg/kg) in xenograft models to assess tumor growth inhibition .

Pharmacokinetic Studies :

- Bioavailability : Measure plasma concentration (LC-MS/MS) after oral/intravenous dosing .

- Metabolism : Identify metabolites via liver microsome assays .

How to resolve contradictions in reported bioactivity data?

Advanced Question

Substituent Analysis : Compare 3-chlorophenyl vs. bromo/methoxy analogs; fluorophenyl groups enhance target affinity .

Assay Variability : Replicate studies under standardized conditions (pH 7.4, 37°C) .

Computational Validation : MD simulations to assess binding mode consistency across studies .

What methods determine solubility and stability in aqueous buffers?

Basic Question

- Shake-Flask Method : Dissolve compound in PBS (pH 7.4) and quantify via HPLC .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation by LC-MS .

Q. Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| PBS (pH 7.4) | 0.15 |

| DMSO | 25.0 |

How to assess stability under varying pH conditions?

Advanced Question

pH-Rate Profiling : Incubate compound in buffers (pH 1–10) and measure degradation half-life (t₁/₂) via HPLC .

Degradation Pathways : Identify hydrolysis products (e.g., carboxamide cleavage) using HRMS .

What methodologies support structure-activity relationship (SAR) studies?

Advanced Question

Analog Synthesis : Replace 3-chlorophenyl with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) .

Biological Testing : Correlate substituent effects with IC₅₀ values in enzyme assays .

QSAR Modeling : Develop regression models to predict activity from molecular descriptors (e.g., logP, polar surface area) .

Notes

- Data Integrity : Cross-validate results with orthogonal techniques (e.g., NMR + X-ray) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.